molecular formula C7H11NOS B14642982 Cyclohexanecarbothioamide, 2-oxo- CAS No. 51978-91-7

Cyclohexanecarbothioamide, 2-oxo-

Cat. No.: B14642982
CAS No.: 51978-91-7
M. Wt: 157.24 g/mol
InChI Key: XPJZIZBQAIFVSZ-UHFFFAOYSA-N
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Description

Cyclohexanecarbothioamide, 2-oxo- is a sulfur-containing derivative of cyclohexane, characterized by a thioamide (-C(=S)-NH₂) group and a 2-oxo (keto) substituent on the cyclohexane ring. Thioamides differ from amides by replacing oxygen with sulfur in the carbonyl group, which alters electronic properties, solubility, and reactivity. The 2-oxo group likely influences conformational stability and biological interactions, as seen in studies of 2-oxoglutarate derivatives modulating enzyme activity .

Properties

CAS No.

51978-91-7

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

2-oxocyclohexane-1-carbothioamide

InChI

InChI=1S/C7H11NOS/c8-7(10)5-3-1-2-4-6(5)9/h5H,1-4H2,(H2,8,10)

InChI Key

XPJZIZBQAIFVSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbothioamide, 2-oxo- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with thiourea under acidic conditions. The reaction typically proceeds as follows:

  • Cyclohexanone is reacted with thiourea in the presence of hydrochloric acid.
  • The mixture is heated to facilitate the reaction.
  • The product, cyclohexanecarbothioamide, 2-oxo-, is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of cyclohexanecarbothioamide, 2-oxo- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbothioamide, 2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanecarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanecarbothioamide, 2-oxo- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexanecarbothioamide, 2-oxo- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The sulfur atom in the compound can form strong interactions with metal ions, which may play a role in its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key properties of Cyclohexanecarbothioamide, 2-oxo- with structurally related compounds:

Compound Name Molecular Formula Functional Groups Predicted Boiling Point (°C) pKa (Predicted) Density (g/cm³) Biological Relevance
Cyclohexanecarbothioamide, 2-oxo- C₇H₁₁NOS Thioamide, 2-oxo ~300–340* ~6.0–7.5* ~1.10–1.20* Potential enzyme modulation
Cyclohexanecarboxamide, 2-oxo- C₇H₁₁NO₂ Amide, 2-oxo N/A N/A N/A Limited data ()
Cyclohexanecarboxaldehyde, 2-oxo- C₇H₁₀O₂ Aldehyde, 2-oxo 336.4 ± 42.0 5.97 ± 0.20 0.99 ± 0.1 Irritant ()
5-(Dipropylamino)-2-oxocyclohexanecarboxaldehyde C₁₃H₂₃NO₂ Aldehyde, 2-oxo, amine 336.4 5.97 0.99 Not reported
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester C₉H₁₄O₃ Ester, 2-oxo N/A N/A N/A No biological data ()

*Predicted values based on analogs.

Key Differences and Implications

Electronic and Reactivity Profiles: Thioamides exhibit reduced hydrogen-bonding capacity compared to amides due to sulfur’s lower electronegativity. The 2-oxo group stabilizes the cyclohexane ring in a specific conformation, which could influence binding to enzymes like 2OG oxygenases, as seen in studies of 2-oxo acid derivatives modulating HIF-α and AspH activity .

Biological Activity :

  • While 2-oxoglutarate derivatives enhance or inhibit human oxygenases selectively , thioamides might exhibit distinct interactions due to sulfur’s larger atomic radius and altered electronic effects. For example, sulfur could disrupt metal coordination in enzyme active sites.

Safety and Handling: Cyclohexanecarboxamide analogs () require precautions such as immediate washing after skin contact.

Enzymatic Modulation Potential

  • 2-Oxo Derivatives : highlights that 2-oxo acids can selectively enhance or inhibit 2OG oxygenases. For instance, 10 of 35 tested 2OG derivatives enhanced FIH activity, while 17 inhibited it. Structural studies of FIH and AspH complexes with 2OG analogs suggest that substituent positioning and electronic effects dictate selectivity .
  • Thioamide Analogs : Though untested in the provided evidence, thioamides could act as competitive inhibitors by mimicking 2OG’s keto group while introducing steric or electronic perturbations.

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